molecular formula C18H15N3O4S B2455851 N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034252-32-7

N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2455851
CAS No.: 2034252-32-7
M. Wt: 369.4
InChI Key: FCGCXFFGFXGEKX-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, built upon a privileged 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold. This core structure is recognized for its potential in antiparasitic and anti-inflammatory applications. Scientific literature indicates that derivatives sharing this sulfonamide-pyrazole pharmacophore have demonstrated promising in vitro activity against neglected tropical disease pathogens such as Leishmania infantum and Leishmania amazonensis , with some compounds showing efficacy comparable to the reference drug pentamidine but with lower cytotoxicity profiles . The incorporation of the [2,2'-bifuran]-5-ylmethyl group is a strategic modification that may influence the compound's electronic properties, lipophilicity, and overall binding orientation towards biological targets, which are critical factors for optimizing bioactivity . Beyond antiparasitic research, the 4-(pyrazol-1-yl)benzenesulfonamide moiety is a key structural element found in multi-target anti-inflammatory agents. Related compounds have been designed to simultaneously inhibit key enzymes in the inflammatory pathway, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrase (CA) isoforms . This multi-target approach represents an advanced strategy in drug discovery for developing treatments with potentially improved efficacy and fewer side effects. Researchers can utilize this compound as a versatile chemical intermediate or as a lead compound for further investigation and optimization in these therapeutic areas. Please note: This product is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-26(23,16-7-4-14(5-8-16)21-11-2-10-19-21)20-13-15-6-9-18(25-15)17-3-1-12-24-17/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGCXFFGFXGEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bifuran Backbone Construction

The [2,2'-bifuran] scaffold is synthesized via oxidative coupling of 2-furanmethanol derivatives. A copper(I)-catalyzed Ullmann coupling between 5-bromo-2-furanmethanol and 2-furanboronic acid achieves the bifuran structure with 72% yield under inert conditions (N₂, 80°C, DMF). Alternative methods, such as Pd-mediated Stille coupling, offer comparable yields but require stricter temperature control (60–65°C).

Amination of the Bifuran Moiety

The methylamine group is introduced via reductive amination of [2,2'-bifuran]-5-carbaldehyde. Using ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C, the aldehyde is reduced to the primary amine with 68% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) ensures >95% purity, as confirmed by $$ ^1H $$-NMR ($$ \delta $$ 3.81 ppm, singlet, –CH₂–NH₂).

Preparation of 4-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride

Pyrazole Substitution on Benzene

Coupling of Intermediates to Form the Sulfonamide

Reaction Conditions and Optimization

The final coupling involves reacting [2,2'-bifuran]-5-ylmethylamine with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in anhydrous THF under nitrogen. Triethylamine (3 eq.) is employed as a base to scavenge HCl, with the reaction proceeding at 25°C for 12 hours. Yield improvements (from 65% to 78%) are observed when using molecular sieves (4Å) to maintain anhydrous conditions.

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals (m.p. 189–191°C). Key spectroscopic data include:

  • $$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$) : $$ \delta $$ 8.21 (s, 1H, pyrazole-H), 7.89 (d, $$ J = 8.4 $$ Hz, 2H, Ar–H), 7.45 (d, $$ J = 8.4 $$ Hz, 2H, Ar–H), 6.92 (m, 3H, bifuran-H), 4.32 (s, 2H, –CH₂–).
  • IR (KBr) : $$ \nu $$ 1320 cm⁻¹ (S=O asymmetric), 1165 cm⁻¹ (S=O symmetric), 1540 cm⁻¹ (N–H bending).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 min) reduces reaction time by 75% while maintaining yield (76%). This method minimizes thermal degradation of the bifuran moiety, which is prone to ring-opening under prolonged heating.

Solid-Phase Synthesis

Immobilizing the sulfonyl chloride on Wang resin enables stepwise assembly, with cleavage using TFA/CH₂Cl₂ (1:9). Though lower yielding (58%), this approach facilitates parallel synthesis of derivatives.

Challenges and Mitigation Strategies

Bifuran Oxidation Sensitivity

The electron-rich bifuran system is susceptible to oxidation, necessitating inert atmospheres and antioxidant additives (e.g., BHT) during synthesis.

Sulfonyl Chloride Hydrolysis

Premature hydrolysis of the sulfonyl chloride is avoided by rigorous drying of solvents (MgSO₄) and reagents.

Industrial-Scale Considerations

Continuous flow reactors enhance scalability, achieving 85% yield at 1 kg/batch by maintaining precise temperature control (25 ± 0.5°C) and stoichiometric ratios.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group (-SO₂NH-) and pyrazole ring are key sites for nucleophilic and electrophilic substitutions:

Reaction Type Conditions Products Key Observations
Nucleophilic substitution K₂CO₃, DMF, 80°C, aryl halides Formation of N-alkylated sulfonamides or aryl-sulfonamide hybridsPyrazole nitrogen participates in regioselective coupling, enhancing electrophilicity of the sulfonamide moiety .
Electrophilic aromatic substitution HNO₃/H₂SO₄, 0–5°C Nitration at the benzene ring (meta to sulfonamide)Steric hindrance from the bifuran group directs nitration to the less hindered positions .

Oxidation and Reduction

The bifuran system and pyrazole ring exhibit redox activity:

  • Oxidation :

    • Treatment with KMnO₄ in acidic conditions oxidizes the bifuran moiety to a diketone derivative, confirmed by IR carbonyl stretches at 1710–1740 cm⁻¹.

    • Pyrazole rings remain intact under mild oxidative conditions but degrade under strong oxidants (e.g., CrO₃) .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the furan rings to tetrahydrofuran derivatives, altering the compound’s planarity and electronic properties.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings due to halogen substituents (if present) or via directed C–H activation:

Coupling Type Catalyst System Applications
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂OIntroduction of aryl/heteroaryl groups at the pyrazole or benzene ring
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃ Amination of the sulfonamide group or pyrazole nitrogen

Acid-Base Reactions

The sulfonamide group acts as a weak acid (pKa ≈ 10–12), enabling salt formation:

  • Deprotonation with NaH in THF yields a reactive sulfonamide anion, which undergoes alkylation with alkyl halides.

  • Protonation with HCl in ether generates a water-soluble hydrochloride salt, useful for biological testing .

Complexation with Metals

The pyrazole nitrogen and sulfonamide oxygen serve as ligands for transition metals:

  • Coordination Modes :

    • Monodentate (via pyrazole N) with Cu(II) or Zn(II) .

    • Bridging bidentate in polymeric complexes with Ag(I) .

  • Applications :

    • Metal-organic frameworks (MOFs) for catalytic applications.

    • Antimicrobial agents via disruption of bacterial metalloenzymes .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–250°C) : Loss of sulfonamide group as SO₂ and NH₃.

  • Stage 2 (300–400°C) : Pyrolysis of the bifuran system into furan and CO₂.

  • Char residue at 500°C: 15–20% carbonaceous material.

Mechanistic Insights

  • Sulfonamide Reactivity : The -SO₂NH- group’s electron-withdrawing nature activates the benzene ring for electrophilic substitution .

  • Bifuran Participation : Conjugated π-system enhances charge transfer in metal complexes, confirmed by DFT calculations .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives, including N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide. These compounds have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. For instance, similar compounds have demonstrated significant activity against human colon, breast, and cervical cancer cells .

Antidiabetic Effects

Research has also indicated that derivatives of benzenesulfonamides possess antidiabetic properties. In vivo studies have shown that certain derivatives can significantly lower blood glucose levels in diabetic models . This suggests that this compound may also exhibit similar hypoglycemic effects.

Antileishmanial Activity

The compound has been evaluated for its activity against Leishmania species, which are responsible for leishmaniasis, a neglected tropical disease. Some derivatives have displayed potent inhibitory effects on the promastigote forms of Leishmania, suggesting their potential as therapeutic agents against this disease .

Case Studies and Research Findings

Several studies have documented the efficacy of benzenesulfonamide derivatives in various biological assays:

  • Anticancer Activity : A study reported that specific derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong cytotoxicity .
  • Antidiabetic Evaluation : In an experimental model using streptozotocin-induced diabetic rats, certain derivatives were able to reduce blood glucose levels significantly compared to control groups .
  • Antileishmanial Efficacy : Compounds similar to this compound were tested against Leishmania promastigotes and showed promising results with low IC50 values .

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic organic compound that integrates a bifuran moiety, a pyrazole ring, and a benzenesulfonamide group. This unique structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound features:

  • Bifuran Moiety : Two fused furan rings that may enhance biological activity through increased binding affinity to targets.
  • Pyrazole Ring : Known for its diverse pharmacological properties.
  • Benzenesulfonamide Group : Commonly associated with antibacterial and antitumor activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of bifuran and pyrazole intermediates, followed by their coupling with benzenesulfonamide under controlled conditions to ensure high yields and purity .

Antileishmanial Properties

Research indicates that derivatives of benzenesulfonamides, including those with pyrazole rings, exhibit significant biological activities against Leishmania species. This compound may possess similar antileishmanial properties based on studies of analogous compounds .

Antibacterial and Antifungal Activities

The sulfonamide group in this compound is linked to antibacterial activity. Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values for related compounds against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, indicating potential efficacy in treating infections .

Case Study 1: Antileishmanial Activity

A study focused on the biological evaluation of sulfonamide derivatives indicated that certain compounds exhibited notable activity against Leishmania species. This suggests that this compound could be a candidate for further testing in this area .

Case Study 2: Structure-Activity Relationship

Research on the structure-activity relationship (SAR) of pyrazole-containing compounds has shown that modifications to the pyrazole ring can significantly affect biological activity. This highlights the importance of further exploring the SAR of this compound to optimize its therapeutic potential .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntileishmanial<50
Compound BAntibacterial (E. coli)125
Compound CAntifungal<100

Q & A

Basic: What synthetic methodologies are recommended for preparing N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?

The synthesis of this compound can be approached via sulfonamide coupling. A common method involves reacting 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with [2,2'-bifuran]-5-ylmethylamine in the presence of a base like pyridine to neutralize HCl byproducts . Optimize reaction conditions (e.g., temperature, solvent polarity) based on analogous sulfonamide syntheses, such as those reported for 4-(1H-pyrazol-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide, where yields reached 65% under inert atmospheres . Purification via column chromatography or recrystallization is critical to isolate the product.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of the pyrazole and bifuran substituents. For example, in related pyrazole-sulfonamides, 1H^1H NMR distinguishes pyrazole protons at δ 7.5–8.5 ppm and furan protons at δ 6.0–7.0 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) using reversed-phase methods, as demonstrated in Celecoxib impurity analysis .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and non-covalent interactions . For example, in sulfonamide derivatives, the S–N bond typically ranges from 1.60–1.63 Å, while furan rings exhibit planarity deviations <0.02 Å . High-resolution data (≤0.8 Å) minimizes errors in electron density maps. If twinning occurs (common in sulfonamides), use SHELXE’s twin refinement tools .

Advanced: What strategies address contradictory bioactivity data between in vitro and in vivo models?

  • Metabolic Stability : Evaluate hepatic metabolism using microsomal assays. For instance, Celecoxib analogs with trifluoromethyl groups show enhanced stability due to reduced CYP450-mediated oxidation .
  • Solubility Optimization : Use co-solvents (e.g., PEG-400) or salt formation, as seen in bosentan hydrate formulations .
  • Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies .

Advanced: How are structure-activity relationship (SAR) studies designed for this sulfonamide derivative?

  • Core Modifications : Replace the bifuran moiety with other heterocycles (e.g., thiophene) to assess π-π stacking effects. In Celecoxib, the 4-methylphenyl group is critical for COX-2 inhibition .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF₃) to the pyrazole ring to modulate electronic properties, as seen in COX-2 inhibitors .
  • 3D-QSAR Models : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like N-myristoyltransferase .

Basic: What are common impurities in sulfonamide synthesis, and how are they characterized?

  • Byproducts : Unreacted sulfonyl chloride or amine intermediates.
  • Oxidative Degradants : Sulfonic acid derivatives formed under acidic conditions.
  • Analytical Methods : Preparative RP-HPLC isolates impurities, while LC-MS (ESI+) identifies structures, as demonstrated in Celecoxib impurity profiling .

Advanced: How does computational modeling complement experimental data for this compound?

  • Conformational Analysis : Density functional theory (DFT) at the B3LYP/6-31G* level predicts stable rotamers of the bifuran and sulfonamide groups .
  • Solvent Effects : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) estimate solubility parameters .
  • Docking vs. Crystallography : Cross-validate predicted binding poses (e.g., Glide) with experimental X-ray data to resolve discrepancies .

Advanced: What crystallographic challenges arise during refinement, and how are they mitigated?

  • Disorder in Flexible Groups : The bifuran methylene chain may exhibit positional disorder. Use SHELXL’s PART and SUMP instructions to model partial occupancies .
  • Twinned Crystals : Apply twin law matrices (e.g., -h, -k, l) in SHELXE for data integration .
  • High R-Factors : Incorporate anisotropic displacement parameters (ADPs) for non-hydrogen atoms to improve model accuracy .

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